5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid
Description
This compound is a multifunctional molecule featuring a pentanoic acid backbone modified with carbamoylamino and branched amide groups. Its key structural elements include:
Properties
Molecular Formula |
C21H33N5O7 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33) |
InChI Key |
WXNPFVBGHOJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds and the introduction of carbamoyl and dioxopyrrol groups. Common reagents used in these reactions include carbodiimides for amide bond formation and succinimides for introducing the dioxopyrrol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used in the study of protein interactions and enzyme mechanisms. Its ability to form stable amide bonds makes it useful in the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is investigated for its potential therapeutic applications. It can be used in drug design and development, particularly in the creation of targeted therapies for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding is often mediated by the formation of covalent bonds with amino acid residues, leading to changes in the protein’s conformation and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the query compound with analogs from the evidence, focusing on key functional groups and synthetic parameters:
*Molecular formulas for the query compound and ’s compound are inferred from structural analysis.
Key Differences and Implications
Functional Group Diversity: The query compound’s 2,5-dioxopyrrol-1-yl group distinguishes it from ’s thiadiazole-based compounds and ’s oxazole derivative. This group facilitates site-specific conjugation, unlike the thiadiazole or oxazole moieties, which primarily modulate electronic properties or steric effects . Carbamoylamino vs. Thiadiazole/Oxazole: The carbamoylamino group improves aqueous solubility compared to aromatic heterocycles (e.g., thiadiazole in ), which may reduce solubility due to hydrophobicity .
The query compound’s branched amide chain and dioxopyrrol linker likely require multi-step synthesis, as seen in ’s compound, which involves complex protecting-group strategies .
Potential Applications: Bioconjugation: The query compound and ’s linker are tailored for covalent bonding with thiol-containing biomolecules (e.g., antibodies), unlike ’s thiadiazole derivatives, which lack this reactivity . Pharmacological Targeting: ’s compounds, featuring pyrrolidinyl substituents, may target central nervous system receptors, whereas the query compound’s design aligns with extracellular targets due to its conjugation-ready groups .
Research Findings and Limitations
- : Thiadiazole derivatives showed moderate yields (30–65%), with branched amines (e.g., Compound 29c) yielding less than linear analogs, highlighting steric effects in synthesis .
- : Oxazole-containing analogs may exhibit improved metabolic stability compared to carbamoylamino groups but lack conjugation versatility .
Limitations : Direct pharmacological or solubility data for the query compound are absent in the evidence, necessitating extrapolation from structural analogs.
Biological Activity
5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid
- Molecular Formula : C17H24N4O4
- Molecular Weight : 336.40 g/mol
- CAS Number : Not available
The compound's biological activity is primarily attributed to its interaction with specific biological targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.
Key Enzymatic Targets
| Enzyme | Role in Metabolism | Interaction Type |
|---|---|---|
| Chymotrypsinogen B | Serine-type endopeptidase activity | Inhibition |
| CYP450 Enzymes | Drug metabolism | Substrate/Inhibitor |
Anticancer Potential
Recent studies have indicated that 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Study Findings :
- Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis in cancer cells.
Neuroprotective Effects
Research also suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.
Research Highlights :
- Oxidative Stress Reduction : In neuronal cultures exposed to neurotoxic agents, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS).
- Inflammation Modulation : The compound reduced the expression of pro-inflammatory cytokines, indicating potential utility in treating conditions like Alzheimer's disease.
Toxicity and Safety Profile
Toxicological assessments have shown that 5-(Carbamoylamino)-2-{2-[6-(2,5-dioxopyrrol-1-yl)hexanamido]-3-methylbutanamido}pentanoic acid has a favorable safety profile with low acute toxicity (LD50 > 2000 mg/kg in rodent models). Long-term studies are needed to fully understand chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
